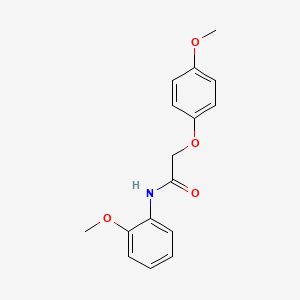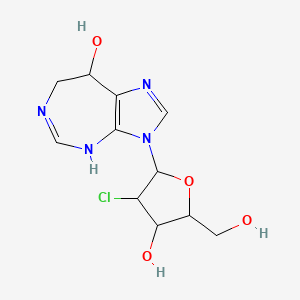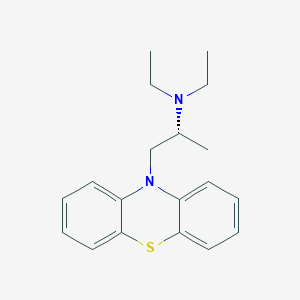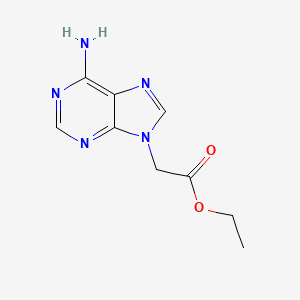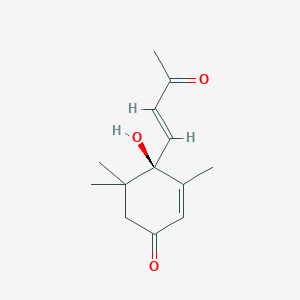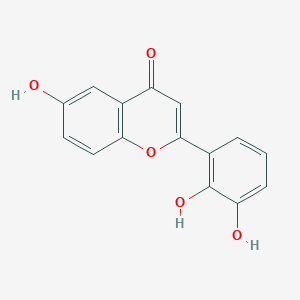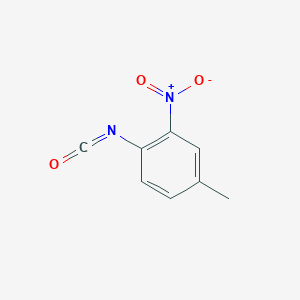
4-Methyl-2-nitrophenyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Methyl-2-nitrophenyl isocyanate involves several steps, including the reaction of appropriate precursors under specific conditions to produce the isocyanate compound. For instance, the conversion of 4-nitrophenyl chloroformate to 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues has been achieved with excellent yields, highlighting a method for generating isocyanate derivatives efficiently (Peterson, Houguang, & Ke, 2006).
Molecular Structure Analysis
Vibrational spectra and conformational analyses through DFT calculations reveal the molecular structure intricacies of 4-Methyl-2-nitrophenyl isocyanate. The existence of cis and trans conformers with different energy levels indicates the structural versatility of this compound. The molecular structure significantly influences its vibrational modes, particularly the symmetric and asymmetric stretching of the nitro and isocyanate groups, which are critical for understanding its reactivity and properties (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).
Chemical Reactions and Properties
4-Methyl-2-nitrophenyl isocyanate participates in various chemical reactions, forming complex structures and demonstrating its reactivity. For example, its use in the Lossen rearrangement for synthesizing ureas from carboxylic acids without racemization underlines its applicability in creating diverse chemical entities with high yields and environmental friendliness (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of 4-Methyl-2-nitrophenyl isocyanate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various contexts. Although specific details on these properties require further exploration in the literature, understanding these properties is essential for the safe and effective use of this compound in chemical synthesis and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in polymerization processes, reflect the versatility of 4-Methyl-2-nitrophenyl isocyanate. Its ability to undergo reactions characteristic of isonitriles, such as forming isoselenocyanate, amides, and tetrazole derivatives, further underscores its potential as a valuable precursor in synthetic organic chemistry (Zakrzewski, Jezierska, & Hupko, 2004).
Applications De Recherche Scientifique
Application 1: Preparation of 4-methylphenyl analog of 2-[(2-nitrophenyl)amino]furanone
- Summary of the Application : 4-Methyl-2-nitrophenyl isocyanate is used as a building block in organic synthesis. It has been used in the preparation of a 4-methylphenyl analog of 2-[(2-nitrophenyl)amino]furanone .
Application 2: Conformational Analysis
- Summary of the Application : 4-Methyl-2-nitrophenyl isocyanate has been used in the study of its own molecular structure. The conformational analysis of this compound has been reported based on its vibrational spectral data and density functional theory (DFT) calculations .
Application 3: Synthesis of 2-[(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide
Propriétés
IUPAC Name |
1-isocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDHIPQKZLDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339370 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrophenyl isocyanate | |
CAS RN |
57910-98-2 | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
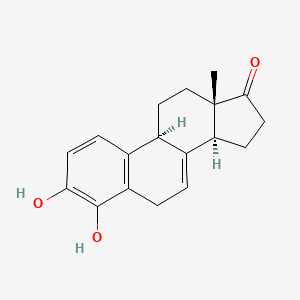
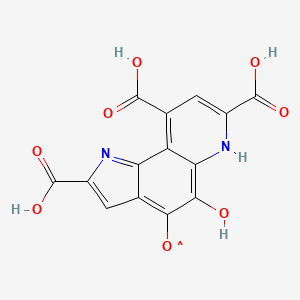
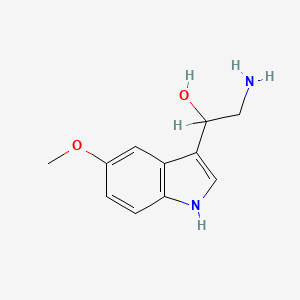
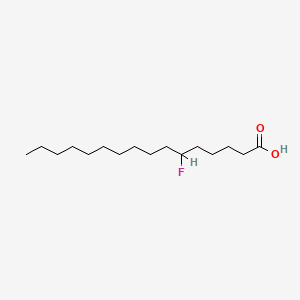

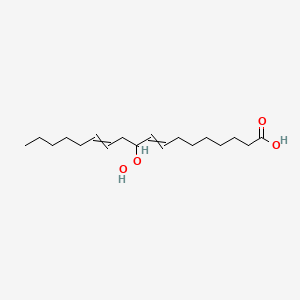
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
